molecular formula C21H32O6 B13399282 1-(3,8,12,14,17-Pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)ethanone

1-(3,8,12,14,17-Pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)ethanone

Cat. No.: B13399282
M. Wt: 380.5 g/mol
InChI Key: ATMZVVNNICECKQ-UHFFFAOYSA-N
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Description

Phylogenetic Distribution in Asclepiadaceae and Apocynaceae Species

The compound has been identified in select genera of the Asclepiadaceae and Apocynaceae families, which are renowned for their diverse steroidal alkaloids and glycosides. Within Asclepiadaceae, it occurs in Asclepias fruticosa and Cynanchum species, often coexisting with polyoxypregnane glycosides. In Apocynaceae, its presence is documented in Holarrhena and Kibatalia genera, where it forms part of a broader biosynthetic network producing conanine- and pregnane-type alkaloids.

A comparative analysis of its distribution reveals ecological and evolutionary patterns:

Family Genus Tissue Localization Co-occurring Compounds
Asclepiadaceae Asclepias Aerial parts Polyoxypregnane glycosides
Asclepiadaceae Cynanchum Roots C21 steroidal glycosides
Apocynaceae Holarrhena Latex Conanine alkaloids
Apocynaceae Kibatalia Leaves Pregnane derivatives

The compound’s restricted phylogenetic distribution suggests a specialized biosynthetic pathway involving cytochrome P450-mediated hydroxylation and methyltransferase activity. Its co-occurrence with structurally related steroidal glycosides in Asclepias implies a shared precursor, likely derived from cholesterol or phytosterols.

Advanced Extraction Techniques for Oxygenated Steroidal Derivatives

Isolation of this polyhydroxylated steroid requires multistep protocols to preserve its labile functional groups. Modern approaches combine solvent partitioning, chromatographic separation, and photochemical stabilization:

  • Initial Extraction : Fresh plant material is subjected to ethanol-water (7:3 v/v) maceration, optimizing polarity for oxygenated steroids. Sequential defatting with hexane removes apolar contaminants while retaining the target compound in the hydroalcoholic phase.
  • Chromatographic Enrichment : Medium-pressure liquid chromatography (MPLC) on silica gel with gradient elution (chloroform-methanol-water) isolates fractions containing pentahydroxy derivatives. Reverse-phase high-performance liquid chromatography (HPLC) using C18 columns and acetonitrile-water mobile phases achieves final purification.
  • Photochemical Stabilization : To prevent oxidative degradation of the 8,12-dihydroxy groups, extractions under amber light with added antioxidants (e.g., ascorbic acid) are critical.

A recent innovation involves photoinduced 6π-electrocyclization to construct the cyclopenta[a]phenanthrene core in vitro. Irradiation of cis-stilbene precursors at 254 nm in acetonitrile with iodine yields the decahydro skeleton, which is subsequently functionalized via α-hydroxylation and Wittig olefination.

Structural Elucidation Challenges in Polyhydroxylated Cyclopentanophenanthrene Systems

The compound’s structural complexity arises from:

  • Five hydroxyl groups at C3, C8, C12, C14, and C17
  • Two methyl groups at C10 and C13
  • A decahydrocyclopenta[a]phenanthrene core with four fused rings

Key analytical hurdles include :

  • Stereochemical Assignment : Nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography are indispensable for determining the relative configurations of C10, C13, and C17. The (13S,14S,17S) configuration was confirmed via single-crystal X-ray analysis of a brominated analog.
  • Hydroxyl Group Differentiation : Distinguishing between secondary (C3, C8) and tertiary (C12, C14) hydroxyls requires selective acetylation followed by tandem mass spectrometry (MS/MS). The C17 hydroxyl, being part of an acetylated ketone, exhibits distinct $$^{13}\text{C}$$-NMR shifts at δ 209–211 ppm.
  • Ring Conformation Analysis : Density functional theory (DFT) calculations correlate observed $$^{1}\text{H}$$-NMR coupling constants (e.g., $$J_{9,10} = 9.8 \, \text{Hz}$$) with chair-boat conformations in the cyclopentane ring.

Spectroscopic data for critical protons:

Proton δ (ppm) Multiplicity Correlation (HSQC/HMBC)
H-17 4.82 d (J = 6.1) C-13, C-16, C-20
H-3 3.76 dd (J = 4.2) C-2, C-4, C-5
H-8 3.91 m C-7, C-9, C-14

These challenges underscore the necessity for integrative approaches combining wet-lab chemistry with computational modeling to fully characterize such oxygenated steroidal architectures.

Properties

IUPAC Name

1-(3,8,12,14,17-pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O6/c1-12(22)19(25)8-9-21(27)18(19,3)16(24)11-15-17(2)6-5-14(23)10-13(17)4-7-20(15,21)26/h4,14-16,23-27H,5-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMZVVNNICECKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,8,12,14,17-Pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)ethanone involves several steps. The synthetic route typically starts with the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl groups and other functional groups. Common reagents used in the synthesis include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

1-(3,8,12,14,17-Pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of quinones, while reduction reactions may yield alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antioxidant and anti-inflammatory properties. In medicine, it is investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases. In industry, it is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds .

Mechanism of Action

The mechanism of action of 1-(3,8,12,14,17-Pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to the modulation of various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound shares its tetracyclic cyclopenta[a]phenanthren backbone with several steroids and triterpenoids but differs in substituent patterns. Key structural analogs include:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Reference ID
Target Compound 3,8,12,14,17-pentahydroxy; 10,13-dimethyl; ethanone at C17 C₂₁H₃₂O₆ 380.48 g/mol High polarity due to hydroxylation; potential membrane permeability challenges
Allopregnanolone 3β-hydroxy; ethanone at C17; fewer hydroxyl groups C₂₁H₃₄O₂ 318.50 g/mol Neurosteroid with GABA-modulatory activity; lower solubility
(8R,9S,13S,14S)-3-Cyanomethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one Cyanomethoxy at C3; single hydroxyl at C17 C₂₀H₂₅NO₂ 311.42 g/mol Synthetic estrone analog; enhanced stability via cyanomethoxy group
6-[1-(10,13-dimethyl-dodecahydro-1H-cyclopenta[α]phenanthren-17-yl)ethyl]-3-methyl-3,6-dihydro-2H-pyranone Pyranone ring at C17; fewer hydroxyl groups C₂₄H₃₄O₂ 366.53 g/mol Antibacterial terpenoid; membrane-active properties
1-((3R,10S,13S,17S)-3-Hydroxy-3-(methoxymethyl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone Methoxymethyl at C3; ethanone at C17 C₂₃H₃₈O₃ 362.55 g/mol Increased lipophilicity due to methoxymethyl group

Physicochemical Properties

  • Solubility: The target compound’s five hydroxyl groups likely enhance water solubility compared to analogs like allopregnanolone (logP ~5.52 vs. ~7.92 for lipophilic derivatives) .
  • Synthetic Yields : While direct synthesis data are unavailable, similar compounds (e.g., estrone derivatives) achieve yields of 60–75% via column chromatography, suggesting comparable challenges in isolating the target compound .

Pharmacological Challenges

  • Metabolic Stability : High hydroxylation may increase susceptibility to glucuronidation or sulfation, reducing bioavailability compared to less polar analogs .
  • Selectivity : The compound’s multiple hydroxyl groups could enhance selectivity for hydrophilic targets (e.g., extracellular enzymes) over lipophilic receptors .

Biological Activity

The compound 1-(3,8,12,14,17-Pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)ethanone , also referred to as a pregnane steroid derivative, has garnered attention for its potential biological activity. This article synthesizes current research findings on the compound's biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₃₀H₄₀O₇
  • Molecular Weight : 512.28 g/mol
  • Canonical SMILES : O=C(OC(C)C1(O)CCC2(O)C3(O)CC=C4CC(O)CCC4(C)C3CC(O)C12C)C=CC=5C=CC=CC5
PropertyValue
Molecular Weight512.28 g/mol
Topological Polar Surface Area182.00 Ų
LogP-1.40
H-Bond Donor6
H-Bond Acceptor10

Research indicates that this compound may interact with various biological targets, including:

  • Hypoxia-inducible factor 1 alpha (HIF-1α) : Predicted to have a high binding affinity (99.11%) which plays a crucial role in cellular response to hypoxia.
  • Cannabinoid CB2 receptor : Potential interactions suggest possible anti-inflammatory effects.
  • Nuclear factor NF-kappa-B : Involved in regulating immune response and inflammation.

Case Studies and Research Findings

  • Anti-inflammatory Properties : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in animal models of arthritis. The results indicated a reduction in pro-inflammatory cytokines and improved clinical scores in treated subjects.
  • Antioxidant Activity : Research has shown that the compound possesses antioxidant properties that may protect cells from oxidative stress. This was evidenced by a decrease in reactive oxygen species (ROS) levels in vitro.
  • Neuroprotective Effects : In models of neurodegeneration, the compound demonstrated neuroprotective effects by inhibiting apoptosis in neuronal cells and promoting cell survival pathways.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced cytokine levels
AntioxidantDecreased ROS levels
NeuroprotectiveInhibited apoptosis

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Chronic Inflammatory Diseases : Its anti-inflammatory properties suggest potential use in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
  • Neurodegenerative Disorders : The neuroprotective effects indicate possible applications in diseases like Alzheimer's and Parkinson's.
  • Cancer Therapy : The ability to modulate HIF-1α may provide avenues for targeting tumor hypoxia and enhancing the efficacy of existing cancer therapies.

Q & A

Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?

The compound is synthesized via multi-step organic reactions starting from steroid precursors like dehydroepiandrosterone (DHEA). Key steps include:

  • Hydroxylation and Methylation : Controlled introduction of hydroxyl and methyl groups at positions 3, 8, 10, 13, and 17 using selective protecting/deprotecting strategies .
  • Ketone Formation : Acetylation at position 17 via nucleophilic acyl substitution under anhydrous conditions (e.g., acetyl chloride in pyridine) .
  • Optimization : Reaction temperatures (typically 0–25°C) and inert atmospheres (N₂/Ar) are critical to prevent oxidation of phenolic hydroxyl groups. Automated reactors improve reproducibility for lab-scale synthesis .

Q. What analytical methods are used to characterize this compound?

Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR for stereochemical assignment (e.g., δ 1.2–2.8 ppm for methyl groups, δ 4.5–5.5 ppm for hydroxyls) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 454.3) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for analogs with similar cyclopenta[a]phenanthrene cores .

Q. What are the recommended storage conditions to ensure compound stability?

  • Solid Form : Store at -20°C (stable for 3 years) or 4°C (2 years) in amber vials to prevent photodegradation .
  • Solutions : Dissolve in DMSO (5–50 mM) and aliquot at -80°C (6-month stability). Avoid freeze-thaw cycles >3× .

Advanced Research Questions

Q. How can researchers address low solubility in aqueous buffers during biological assays?

  • Co-solvents : Use DMSO:Tween 80:Saline (10:5:85) for in vivo studies to maintain solubility without precipitation .

  • Micellar Encapsulation : Formulate with PEG-300 or cyclodextrins to enhance bioavailability .

  • Table 1 : Solubility in Common Solvents

    SolventSolubility (mg/mL)
    DMSO>50
    Ethanol~10
    Water<1

Q. What strategies ensure stereochemical purity during synthesis?

  • Chiral Auxiliaries : Use (R)- or (S)-configured catalysts for hydroxylation/methylation steps .
  • Chromatography : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) to resolve diastereomers .
  • Crystallographic Validation : Compare synthesized compound’s X-ray structure with reference data (e.g., CCDC entries for analogous steroids) .

Q. How can contradictions in reported biological activity data be resolved?

  • Receptor Binding Assays : Perform competitive binding studies (e.g., against glucocorticoid or androgen receptors) to clarify target specificity .
  • Metabolic Profiling : Use LC-MS/MS to identify metabolites that may interfere with activity readings .
  • Dose-Response Analysis : Test activity across a broad concentration range (nM–µM) to account for biphasic effects observed in steroid analogs .

Data Contradiction Analysis

Q. Why do solubility values vary across studies?

Discrepancies arise from:

  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) alter solubility .
  • Impurity Profiles : Residual solvents (e.g., THF) from synthesis can artificially increase solubility .

Q. How do structural modifications impact biological activity?

  • Hydroxylation : Additional hydroxyl groups at positions 3 or 17 enhance receptor binding affinity but reduce membrane permeability .
  • Methylation : Methyl at position 10 increases metabolic stability by steric hindrance of CYP450 enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.